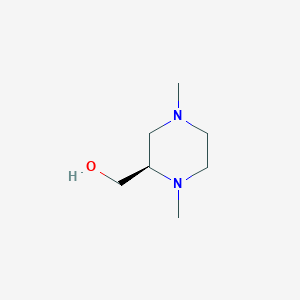

(R)-(1,4-Dimethylpiperazin-2-yl)methanol

Description

Significance of Piperazine (B1678402) Scaffolds in Modern Organic and Medicinal Chemistry

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.gov The presence of the two nitrogen atoms imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions and pharmacokinetic profiles. nih.gov

Piperazine derivatives exhibit a broad spectrum of pharmacological activities, including but not limited to, analgesic, anti-inflammatory, and neurotransmitter receptor modulation. thieme-connect.comijrrjournal.com Their versatile nature allows for extensive structural modifications at both the nitrogen and carbon atoms of the ring, enabling chemists to fine-tune the biological activity and properties of the resulting compounds. researchgate.net

Importance of Chirality in (R)-(1,4-Dimethylpiperazin-2-yl)methanol and Related Building Blocks

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of many pharmaceutical compounds. nih.gov The two enantiomers (mirror images) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov Therefore, the ability to synthesize and utilize single enantiomers of chiral building blocks is of paramount importance in drug discovery and development. nih.gov

In the context of this compound, the "(R)" designation specifies a particular three-dimensional arrangement of the atoms around the chiral center at the 2-position of the piperazine ring. This specific stereochemistry is crucial as it dictates how the molecule will interact with other chiral molecules in a biological system, such as enzymes and receptors. The use of enantiomerically pure building blocks like this compound allows for the synthesis of target molecules with a well-defined stereochemistry, which is essential for developing safer and more effective drugs. nih.gov

Overview of Academic Research Trajectories for Piperazine-Containing Compounds

Academic research on piperazine-containing compounds has followed several key trajectories. A significant focus has been on the development of novel synthetic methodologies to access a diverse range of substituted piperazines, including those with specific stereochemistry. rsc.org This includes asymmetric synthesis strategies that allow for the selective production of a desired enantiomer. rsc.org

Another major research avenue is the incorporation of the piperazine scaffold into new molecular entities to explore their potential as therapeutic agents for various diseases. researchgate.net The inherent properties of the piperazine ring are often leveraged to improve the drug-like characteristics of lead compounds. nih.gov Furthermore, there is a growing interest in the C-H functionalization of the piperazine ring, which allows for the direct introduction of substituents onto the carbon atoms, expanding the accessible chemical space for drug discovery. nih.gov Reviews of recently approved drugs by the Food and Drug Administration (FDA) consistently highlight the prevalence of the piperazine moiety, underscoring its continued importance in pharmaceutical research and development. mdpi.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical data.

| Property | Value | Source(s) |

| CAS Number | 14675-44-6 | acints.comalfachemch.com |

| Molecular Formula | C₇H₁₆N₂O | acints.comalfachemch.com |

| Molecular Weight | 144.215 g/mol | alfachemch.com |

| Boiling Point | 195.6°C at 760 mmHg | alfachemch.com |

| Density | 0.98 g/cm³ | alfachemch.com |

| Refractive Index | 1.472 | alfachemch.com |

| Flash Point | 70.3°C | alfachemch.com |

Properties

CAS No. |

1159598-16-9 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(2R)-1,4-dimethylpiperazin-2-yl]methanol |

InChI |

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

ZEHZRJZZIYNPKU-SSDOTTSWSA-N |

Isomeric SMILES |

CN1CCN([C@H](C1)CO)C |

Canonical SMILES |

CN1CCN(C(C1)CO)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of R 1,4 Dimethylpiperazin 2 Yl Methanol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed three-dimensional picture of the molecule can be constructed.

Proton NMR Spectroscopic Analysis (¹H NMR)

The ¹H NMR spectrum of (R)-(1,4-Dimethylpiperazin-2-yl)methanol is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. Protons attached to carbons adjacent to nitrogen atoms and the oxygen atom will be deshielded and thus appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| N1-CH₃ | ~2.2-2.4 | Singlet | 3H |

| N4-CH₃ | ~2.2-2.4 | Singlet | 3H |

| Piperazine (B1678402) ring protons (H2, H3, H5, H6) | ~2.0-3.0 | Multiplets | 7H |

| -CH₂OH (methylene protons) | ~3.4-3.6 | Multiplet (diastereotopic) | 2H |

| -OH (hydroxyl proton) | Variable (broad singlet) | Broad Singlet | 1H |

Note: The piperazine ring protons will likely present as a complex set of overlapping multiplets due to their diastereotopic nature and coupling with each other. The exact chemical shifts and coupling constants would require experimental determination or advanced computational prediction.

Carbon-13 NMR Spectroscopic Analysis (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also dependent on the local electronic environment.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N1-CH₃ | ~45-50 |

| N4-CH₃ | ~45-50 |

| C2 (CH) | ~60-65 |

| C3 (CH₂) | ~50-55 |

| C5 (CH₂) | ~50-55 |

| C6 (CH₂) | ~50-55 |

| -CH₂OH | ~65-70 |

Note: The chemical shifts of the piperazine ring carbons (C3, C5, and C6) may be very similar, potentially leading to overlapping signals.

Mass Spectrometry (MS) Techniques in Compound Verification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molar mass: 144.21 g/mol ), electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺ at m/z 145.2. Subsequent fragmentation in the mass spectrometer (MS/MS) would yield characteristic product ions.

The fragmentation of piperazine derivatives is often characterized by the cleavage of the piperazine ring and the loss of substituents. Common fragmentation pathways for substituted piperazines include α-cleavage adjacent to the nitrogen atoms and ring opening.

Predicted Mass Spectrometry Fragmentation for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 145.2 | [M+H]⁺ (Protonated molecule) |

| 114.1 | Loss of -CH₂OH |

| 101.1 | Loss of N-methyl group and a proton |

| 86.1 | Piperazine ring fragment |

| 71.1 | Further fragmentation of the piperazine ring |

| 58.1 | [CH₃-N=CH₂]⁺ |

Note: The exact fragmentation pattern and the relative abundance of the fragment ions would depend on the specific ionization and collision-induced dissociation (CID) conditions used in the mass spectrometer.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for these purposes due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are valuable for determining the chemical purity of this compound. A reversed-phase C18 column is commonly employed for the analysis of small polar molecules. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic acid or trifluoroacetic acid to improve peak shape. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC.

Chiral HPLC for Enantiomeric Purity Determination

To determine the enantiomeric purity of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amines and alcohols. The mobile phase for chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. The precise conditions, including the choice of CSP and mobile phase composition, would need to be optimized to achieve baseline separation of the (R)- and (S)-enantiomers.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

In the solid state, piperazine rings typically adopt a thermodynamically stable chair conformation. nih.govresearchgate.net The substituents on the nitrogen and carbon atoms of the ring can occupy either axial or equatorial positions, which significantly influences the molecular geometry and packing. For instance, in the crystal structure of N,N'-dimethylpiperazine, a close analog of the title compound, the piperazine ring exhibits a near-ideal chair conformation with the methyl groups in equatorial positions to minimize steric hindrance. researchgate.net

Intermolecular interactions play a crucial role in the stability of the crystal lattice. In the case of this compound, the presence of a hydroxyl group introduces the potential for strong hydrogen bonding. These hydrogen bonds, along with weaker van der Waals forces, would dictate how the molecules arrange themselves in the crystal. In related structures, hydrogen-bonding motifs are frequently observed to be key in the formation of predictable solid-state architectures. researchgate.net The analysis of these interactions is central to crystal engineering, as they influence properties such as melting point, solubility, and polymorphism. mdpi.com

While a specific crystal structure for this compound is not publicly documented, the table below summarizes typical crystallographic data for a related piperazine derivative, N,N'-Dimethylpiperazine, to illustrate the type of information obtained from such studies.

| Parameter | Value for N,N'-Dimethylpiperazine researchgate.net |

|---|---|

| Chemical Formula | C6H14N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 6.432(2) Å, b = 5.986(2) Å, c = 9.873(3) Å, β = 108.97(3)° |

| Piperazine Ring Conformation | Chair |

Conformational Analysis and Stereoisomer Characterization through Experimental Methods

The conformational flexibility of the piperazine ring is a key determinant of the biological activity of its derivatives. In solution, the piperazine ring can undergo rapid interconversion between different conformations, primarily the chair and boat forms. Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying these conformational dynamics and for characterizing stereoisomers.

Temperature-dependent NMR spectroscopy is a powerful tool to investigate the conformational behavior of piperazine compounds. rsc.org At room temperature, the interconversion between conformers may be rapid on the NMR timescale, leading to averaged signals. However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for different conformers. This technique can be used to determine the energy barriers for ring inversion and rotation around the N-C bonds. nih.govrsc.org

For chiral molecules like this compound, NMR spectroscopy is also crucial for the characterization of stereoisomers. The spatial arrangement of substituents in different stereoisomers (e.g., cis vs. trans diastereomers or enantiomers) leads to distinct chemical shifts and coupling constants in their NMR spectra. chemrxiv.orgchemrxiv.org For example, simple NMR analyses can be used to differentiate between cis and trans isomers of substituted piperazine-2,5-diones. chemrxiv.orgchemrxiv.org The introduction of a chiral center can lead to complex NMR spectra due to the diastereotopic nature of protons and carbons near the stereocenter.

In addition to NMR, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed to characterize chiral piperazine derivatives. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution.

The following table summarizes key experimental methods used in the conformational analysis and stereoisomer characterization of piperazine analogs.

| Experimental Method | Information Obtained | Relevance to this compound |

|---|---|---|

| Temperature-Dependent NMR Spectroscopy | Conformational dynamics (e.g., chair-boat interconversion), energy barriers to inversion and rotation. rsc.orgnih.gov | Would allow for the study of the conformational preferences of the piperazine ring and the influence of the hydroxymethyl and methyl substituents. |

| 2D NMR (COSY, NOESY) | Connectivity of atoms, through-space proximity of protons, relative stereochemistry. | Could be used to confirm the (R)-configuration and to determine the preferred orientation of the substituents. |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration and conformational information of chiral molecules. | Would provide experimental evidence for the (R)-stereochemistry and could be sensitive to conformational changes. |

Theoretical and Computational Investigations of R 1,4 Dimethylpiperazin 2 Yl Methanol

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. nih.govtandfonline.com For (R)-(1,4-Dimethylpiperazin-2-yl)methanol, DFT studies, likely using functionals such as B3LYP combined with basis sets like 6-31G* or 6-311++G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles, defining the compound's three-dimensional conformation. nih.govresearchgate.netnih.gov

A key outcome of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transitions. tandfonline.comrsc.org A smaller energy gap suggests higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Determines the stable conformation, including the orientation of the methyl and methanol (B129727) groups on the piperazine (B1678402) ring. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron; likely localized on the nitrogen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of chemical stability and reactivity. tandfonline.com |

| MEP Map | A map of electrostatic potential on the molecule's surface. | Visualizes charge distribution, highlighting the nucleophilic nitrogen atoms and the electrophilic regions. researchgate.net |

Molecular Modeling and Docking Studies for Predicting Molecular Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govfgcu.edu These studies are fundamental in drug discovery for identifying potential therapeutic candidates and elucidating their mechanism of action at a molecular level. pharmaceuticaljournal.netnih.gov

The process involves generating a 3D model of the ligand and docking it into the binding site of a target receptor whose structure has been determined experimentally (e.g., via X-ray crystallography) and is available from databases like the Protein Data Bank. pharmaceuticaljournal.netnih.gov Docking algorithms then explore various possible binding poses of the ligand within the active site and calculate a scoring function to estimate the binding affinity. nih.govresearchgate.net

For this compound, docking studies could predict its interactions with various biological targets. For instance, piperazine derivatives have been investigated as inhibitors of urease, as agonists for receptors like PPARγ, and as ligands for sigma receptors. nih.govpharmaceuticaljournal.netnih.gov The analysis would reveal key molecular interactions, such as:

Hydrogen bonds: Formed between the hydroxyl group or the nitrogen atoms of the piperazine ring and polar amino acid residues in the receptor's active site. nih.gov

Hydrophobic interactions: Involving the methyl groups and the aliphatic portions of the piperazine ring with nonpolar residues. nih.gov

Electrostatic or ionic interactions: The protonated nitrogen atoms of the piperazine ring can form salt bridges with negatively charged residues like aspartate or glutamate. nih.gov

The results, often expressed as a binding energy (e.g., in kcal/mol), help rank the compound's potential efficacy compared to known inhibitors or activators. researchgate.net

pKa Prediction and Thermodynamic Calculations for Piperazine Derivatives

The pKa value is a measure of the acidity of a conjugate acid and is a crucial physicochemical property for amines like piperazine derivatives. uregina.ca The two nitrogen atoms in the piperazine ring can be protonated, and their basicity (and corresponding pKa values) significantly influences the molecule's solubility, lipophilicity, and ability to interact with biological targets at physiological pH. researchgate.nettaylorandfrancis.com

Experimental studies on piperazine and its N-alkylated derivatives have determined their dissociation constants (pKa) and the associated thermodynamic quantities, such as the standard enthalpy (ΔH°) and entropy (ΔS°) of dissociation. uregina.caresearchgate.net These values are often determined by potentiometric titration at various temperatures, with thermodynamic parameters calculated using the van't Hoff equation. uregina.caresearchgate.net Computational models, often coupled with continuum solvation models, can also be used to predict these properties. nih.govacs.org

For this compound, two pKa values are expected, corresponding to the two nitrogen atoms. The thermodynamic quantities provide insight into the energetics of the protonation/deprotonation equilibria.

| Compound | pKa1 (at 298 K) | pKa2 (at 298 K) | ΔH° (kJ·mol⁻¹) (1st Dissociation) | ΔS° (kJ·(mol·K)⁻¹) (1st Dissociation) |

| Piperazine | 9.73 | 5.35 | 42.9 | -0.042 |

| 1-Methylpiperazine (B117243) | 9.17 | 4.79 | 37.7 | -0.049 |

| 1,4-Dimethylpiperazine (B91421) | 8.23 | 4.25 | 34.6 | -0.042 |

Data sourced from studies on piperazine derivatives. uregina.ca

The basicity of the piperazine ring is highly sensitive to the nature and position of its substituents. taylorandfrancis.com

N-Alkylation: The addition of alkyl groups to the nitrogen atoms, such as in 1-methylpiperazine and 1,4-dimethylpiperazine, generally leads to a decrease in the pKa values compared to the parent piperazine. uregina.caresearchgate.net This reduction in basicity is observed for both the first and second pKa. The formation of two tertiary amines in 1,4-dimethylpiperazine results in the lowest pKa in this series. uregina.ca

Hydroxyl Group: The presence of a hydroxyl group, as in the methanol substituent of this compound, can further influence the pKa. uregina.ca This is due to its electron-withdrawing inductive effect, potential for intramolecular hydrogen bonding with the nearby nitrogen, and steric hindrance, all of which can modulate the availability of the nitrogen lone pairs for protonation.

Based on these trends, the pKa values for this compound are expected to be lower than those of unsubstituted piperazine, reflecting the effects of N-dimethylation and the C-2 methanol substituent.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It translates the complex wave function from a DFT calculation into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. researchgate.netresearchgate.net

NBO analysis is particularly useful for studying intramolecular and intermolecular charge transfer by quantifying the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. rsc.orgresearchgate.net The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each interaction. researchgate.net

For this compound, NBO analysis would reveal:

Hyperconjugative interactions: These are stabilizing interactions that involve the delocalization of electron density, for example, from a C-H bonding orbital to an adjacent C-N antibonding orbital (σ → σ) or from a nitrogen lone pair to an adjacent antibonding orbital (n → σ).

Charge distribution: NBO provides a more detailed charge distribution than simple Mulliken charges, offering insights into the polarity of bonds and the charge on each atom.

Intramolecular Charge Transfer (ICT): The analysis can identify and quantify charge transfer pathways within the molecule, which are crucial for understanding its electronic properties and reactivity. researchgate.netrsc.org

Computational Approaches for Understanding Reaction Mechanisms and Energetics

Computational chemistry offers powerful tools to investigate the mechanisms and energetics of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.netacs.org Calculating the energy of these species allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics.

For piperazine derivatives, computational studies have been used to explore various reaction mechanisms, including:

CO2 Capture: The reaction mechanism of piperazine with CO2 has been extensively studied to optimize its use in carbon capture technologies. acs.orgresearchgate.net These studies model the formation of carbamates and other intermediates. nih.govacs.org

Atmospheric Degradation: The atmospheric photo-oxidation of piperazine initiated by hydroxyl (OH) radicals has been investigated computationally to understand its environmental fate. acs.org Such studies determine branching ratios for different reaction pathways, like H-abstraction from N-H versus C-H bonds. acs.org

For this compound, similar computational approaches could be applied to understand its reactivity in various contexts. For example, one could model its metabolism, its degradation pathways, or its mechanism of action as a catalyst or reactant in a chemical synthesis. This would involve locating transition state structures and calculating the energy barriers for each step of the proposed mechanism. researchgate.net

Quantum Mechanical and Free Solvation Energy Calculations

Theoretical and computational chemistry offers powerful tools to investigate the intrinsic properties of molecules like this compound at an atomic level. Quantum mechanical calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties, including electronic structure, geometry, and reactivity. Complementary to this, free solvation energy calculations provide insight into how a molecule behaves in and interacts with a solvent, which is crucial for understanding its behavior in biological systems and chemical reactions.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods are used to model the electronic structure of molecules to derive their energies, optimized geometries, and various other molecular properties. Density Functional Theory (DFT) is a widely used QM method in computational chemistry due to its favorable balance of accuracy and computational cost.

A typical DFT study on this compound would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This is often performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311+G(2d,p), which provides a good description of electron distribution.

From these calculations, several key electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with biological targets like proteins or enzymes.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution and polarity within the molecule.

The following table illustrates the type of data that would be generated from such quantum mechanical calculations. Note: The values presented are hypothetical and for illustrative purposes only.

| Property | Hypothetical Calculated Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | 1.2 | eV |

| HOMO-LUMO Energy Gap | 7.7 | eV |

| Dipole Moment | 2.5 | Debye |

| Total Energy | -550.12345 | Hartrees |

Free Solvation Energy Calculations

The free energy of solvation (ΔGsolv) is the energy change associated with transferring a molecule from the gas phase to a solvent. This property is critical for predicting solubility, a key factor in drug development.

Solvation energy can be calculated using various computational models, which are broadly categorized as explicit or implicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good estimate of the electrostatic interactions between the solute and solvent.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

By calculating the free solvation energy in different solvents (e.g., water, octanol), it is possible to predict properties like the partition coefficient (LogP), which describes a molecule's lipophilicity.

The data below is an example of what a free solvation energy calculation might yield. Note: The values presented are hypothetical and for illustrative purposes only.

| Solvent | Solvation Model | Hypothetical ΔGsolv | Unit |

| Water | PCM | -12.5 | kcal/mol |

| Octanol | PCM | -8.2 | kcal/mol |

| DMSO | PCM | -10.8 | kcal/mol |

Applications of R 1,4 Dimethylpiperazin 2 Yl Methanol in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Chiral Building Block for Diverse Molecular Scaffolds

In modern drug discovery and organic synthesis, chiral building blocks are essential for creating enantiomerically pure compounds, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. (R)-(1,4-Dimethylpiperazin-2-yl)methanol serves as such a building block, providing a pre-defined stereocenter that can be incorporated into larger, more complex molecular architectures. evitachem.com

The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives often starts from readily available chiral precursors, such as the amino acid (S)-serine. nih.gov This approach ensures that the resulting piperazine (B1678402) structure maintains a specific chirality, which is crucial for its intended biological interactions. The piperazine scaffold itself is a common feature in many bioactive molecules, and the ability to introduce substituents at various positions allows for the creation of a wide array of structurally diverse compounds. nih.govfrontiersin.org The presence of the hydroxymethyl group and the two distinct nitrogen atoms on the this compound molecule offers multiple points for chemical modification, enabling its integration into a variety of molecular scaffolds designed for specific therapeutic targets.

Scaffold Derivatization and Structure-Activity Relationship (SAR) Studies for Piperazine-Containing Compounds

Once a core scaffold like this compound is selected, medicinal chemists often create a library of related compounds through scaffold derivatization. This process involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity—a process known as a Structure-Activity Relationship (SAR) study.

For piperazine-containing compounds, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov Research has shown that modifications to the piperazine ring and its substituents can dramatically influence a compound's therapeutic effects. For instance, in the development of novel agents for Alzheimer's disease, a series of benzothiazole–piperazine hybrids were synthesized. rsc.org The study revealed that different substituents on the piperazine nitrogen atom significantly impacted the compound's ability to inhibit cholinesterase, a key enzyme in Alzheimer's pathology. rsc.org

Similarly, in the design of anti-prostate cancer agents, a novel scaffold of arylpiperazine derivatives was developed and evaluated. nih.gov The SAR study explored how different substitutions on the aryl and piperazine rings affected the compounds' ability to act as androgen receptor (AR) antagonists. nih.gov These studies provide a rational basis for designing more effective drugs. nih.govnih.gov

Below is a data table summarizing findings from an SAR study on benzothiazole-piperazine hybrids for Alzheimer's disease, illustrating how different terminal groups on the piperazine moiety affect enzyme inhibition. rsc.org

| Compound | Terminal Group on Piperazine | AChE Inhibition (IC50 in µM) |

|---|---|---|

| 4 | Unsubstituted Phenyl | 24.14 |

| 5 | Fluorophenyl | 18.31 |

| 6 | Chlorophenyl | 13.05 |

| 7 | Nitrophenyl | 11.25 |

| 16 | Piperonyl | 5.24 |

Data sourced from a study on multifunctional benzothiazole–piperazine hybrids. rsc.org AChE (Acetylcholinesterase) is an enzyme target in Alzheimer's disease therapy.

Precursor in the Synthesis of Therapeutically Relevant Molecular Architectures (Focus on Synthetic Strategy and Chemical Transformations)

The true value of a building block like this compound is demonstrated by its successful use as a precursor in the synthesis of molecules with therapeutic potential. The strategic placement of its functional groups allows for a variety of chemical transformations to construct larger, more intricate molecular designs.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. nih.govmdpi.commdpi.com Synthetic strategies often focus on efficient ways to construct these ring systems. frontiersin.org

This compound can be a key intermediate in such syntheses. For example, a general synthetic route for chiral (piperazin-2-yl)methanols involves the reaction of a chloroacetamide with various primary amines, which leads to the formation of diastereomeric bicyclic piperazinediones. nih.gov This transformation not only builds upon the initial chiral scaffold but also creates a new, more complex heterocyclic system. Such reactions showcase how a simple building block can be elaborated into diverse and potentially bioactive nitrogenous compounds. nih.govmdpi.com

The design and synthesis of analogs are fundamental to optimizing a lead compound in drug discovery. researchgate.netnih.gov This involves making precise structural changes to enhance desired properties. Starting with a chiral scaffold like a (piperazin-2-yl)methanol derivative, researchers can synthesize a series of analogs with different substituents to probe their interaction with a biological target. nih.gov

A study focused on developing ligands for sigma receptors provides a clear example of this process. Starting with a chiral (piperazin-2-yl)methanol core, a series of analogs were synthesized with various N-4 substituents. nih.gov The subsequent biological evaluation revealed that the nature of this substituent was critical for both affinity and selectivity. For instance, the addition of a phenyl group in the N-4 substituent was found to be favorable for high sigma-1 receptor affinity. nih.gov The p-methoxybenzyl substituted analog emerged as the most potent and selective ligand in the series, highlighting how targeted modifications can lead to highly effective compounds. nih.gov

The table below details the sigma-1 (σ1) receptor affinity for a series of N-4 substituted (S)-(piperazin-2-yl)methanol analogs, demonstrating the impact of substituent modification. nih.gov

| Analog | N-4 Substituent | Sigma-1 Receptor Affinity (Ki in nM) |

|---|---|---|

| 3a | Benzyl | 104 |

| 3b | p-Fluorobenzyl | 38.9 |

| 3c | p-Chlorobenzyl | 29.2 |

| 3d | p-Methoxybenzyl | 12.4 |

| 3e | Phenethyl | 20.8 |

Data sourced from a study on chiral (piperazin-2-yl)methanol derivatives. nih.gov A lower Ki value indicates higher binding affinity.

Future Research Directions for R 1,4 Dimethylpiperazin 2 Yl Methanol

Exploration of Novel and More Efficient Stereoselective Synthetic Pathways

Future investigations should aim to develop novel synthetic routes that are not only highly stereoselective but also economically viable and environmentally benign. One promising avenue is the application of asymmetric catalysis. For instance, the development of catalytic asymmetric hydrogenation of substituted pyrazines or pyrazinones could provide a more direct and atom-economical route to the chiral piperazine (B1678402) core. dicp.ac.cnacs.orgrsc.org The exploration of iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides has shown promise for a range of chiral piperazines and could be adapted for the synthesis of (R)-(1,4-Dimethylpiperazin-2-yl)methanol. acs.org

Another area of focus should be the use of readily available starting materials from the chiral pool, such as amino acids, to construct the piperazine ring with high stereocontrol. rsc.org Research into palladium-catalyzed asymmetric allylic alkylation could also offer a powerful tool for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which can then be converted to the desired gem-disubstituted piperazines. nih.gov The development of one-pot or tandem reaction sequences would further enhance the efficiency of the synthesis by minimizing intermediate purification steps.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting areas for future optimization.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Catalyst development, substrate scope, and optimization for the specific target molecule. |

| Chiral Pool Synthesis | Readily available starting materials, inherent stereochemistry. | Multi-step sequences, potential for racemization, and protecting group manipulations. |

| Asymmetric Allylic Alkylation | Access to gem-disubstituted piperazines, high enantioselectivity. | Synthesis of suitable precursors, optimization of catalyst and ligand systems. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzyme discovery and engineering, substrate specificity, and process scalability. |

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry offers powerful tools for the rational design of derivatives of this compound with fine-tuned chemical and physical properties. Future research in this area will likely focus on the use of advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, to predict the impact of structural modifications on the molecule's reactivity, selectivity, and potential as a catalyst or ligand. mdpi.comresearchgate.netnih.gov

One key direction is the in-silico design of novel ligands for asymmetric catalysis. By systematically modifying the substituents on the piperazine ring and the methanol (B129727) moiety, it is possible to create a virtual library of derivatives. Computational screening of these derivatives for their binding affinity and interaction with various metal centers or substrates can help identify promising candidates for experimental validation. nih.gov This approach can significantly accelerate the discovery of new and more effective catalysts.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to establish correlations between the structural features of this compound derivatives and their catalytic performance. mdpi.com By identifying key molecular descriptors that influence activity and selectivity, predictive models can be developed to guide the design of improved catalysts.

The following table outlines potential areas of computational investigation for designing derivatives of this compound.

| Research Area | Computational Tools | Desired Outcomes |

| Ligand Design | Molecular Docking, DFT | Enhanced binding affinity and selectivity with metal catalysts. |

| Catalyst Optimization | QSAR, Molecular Dynamics | Improved catalytic activity, enantioselectivity, and stability. |

| Physicochemical Properties | DFT, Solvation Models | Tailored solubility, polarity, and other properties for specific applications. |

Development of New and Enhanced Catalytic Applications

The chiral nature and the presence of multiple coordination sites in this compound make it a promising candidate for a variety of catalytic applications, particularly in asymmetric synthesis. While the catalytic potential of chiral piperazines, in general, has been recognized, the specific applications of this compound are yet to be fully explored. researchgate.netrsc.org

Future research should focus on evaluating this compound and its derivatives as organocatalysts or as ligands in metal-catalyzed reactions. In the realm of organocatalysis, it could potentially catalyze a range of transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions, where chiral amines and their derivatives have proven effective. mdpi.com

As a ligand for transition metal catalysts, this compound could be employed in a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. The development of novel C2-symmetric chiral piperazines has demonstrated their utility in the asymmetric acylation of diols, suggesting a potential application for derivatives of this compound. nih.gov

The table below summarizes potential catalytic applications that warrant future investigation.

| Catalytic Application | Reaction Type | Rationale |

| Organocatalysis | Aldol, Michael, Mannich Reactions | Chiral amine scaffold can induce stereoselectivity. |

| Asymmetric Hydrogenation | Reduction of C=C, C=O, C=N bonds | Formation of chiral metal complexes for enantioselective hydrogen delivery. |

| Asymmetric C-C Coupling | Suzuki, Heck, Negishi Reactions | Chiral ligand can control the stereochemical outcome of the coupling. |

| Asymmetric Epoxidation | Oxidation of Alkenes | Potential for forming chiral metal-peroxo species for stereoselective oxygen transfer. |

Q & A

Q. What are the optimal synthetic routes for (R)-(1,4-Dimethylpiperazin-2-yl)methanol, and how can enantiopurity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of 1,4-dimethylpiperazine with a methanol-bearing precursor under basic conditions (e.g., NaOH/K₂CO₃ in dichloromethane or toluene) . To achieve enantiopurity, chiral resolution techniques such as chiral column chromatography or enzymatic resolution are critical. Analytical methods like chiral HPLC or polarimetry should be employed to verify enantiomeric excess (>98% for pharmacological studies) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

Q. What are the preliminary pharmacological targets for this compound?

- Methodological Answer : Piperazine derivatives often target neurotransmitter systems. Initial screening should focus on serotonin (5-HT) and dopamine receptors via radioligand binding assays. Use HEK-293 cells transfected with receptor subtypes (e.g., 5-HT₁A, D₂) to quantify IC₅₀ values .

Advanced Research Questions

Q. How do stereochemical configurations (R vs. S) influence bioactivity and receptor binding kinetics?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities. Conduct comparative molecular docking simulations (using software like AutoDock Vina) and in vitro assays. For example, the (R)-enantiomer may show higher 5-HT₁A selectivity due to favorable hydrogen bonding with Asp116 in the receptor’s active site .

Q. What strategies resolve contradictions in observed bioactivity across different experimental models?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or model-specific receptor expression.

- Step 1 : Replicate experiments in standardized conditions (e.g., uniform cell lines, solvent: DMSO <0.1%).

- Step 2 : Use LC-MS to rule out degradation products.

- Step 3 : Apply meta-analysis to reconcile data across studies .

Q. How can computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation at the piperazine ring or O-glucuronidation of the methanol group).

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for piperazine derivatives?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with modifications at the piperazine N-methyl groups or methanol substitution.

- Data Table :

| Modification | IC₅₀ (5-HT₁A, nM) | Solubility (mg/mL) |

|---|---|---|

| R-methanol | 12.3 ± 1.5 | 8.9 |

| S-methanol | 48.7 ± 3.2 | 7.1 |

| N-Demethylation | >1000 | 15.2 |

- Key Insight : N-methyl groups are critical for receptor affinity, while stereochemistry modulates potency .

Data Contradiction and Reproducibility

Q. How should researchers address variability in enantiomer synthesis yields reported in literature?

Q. Why do some studies report conflicting results on hepatic toxicity?

- Methodological Answer : Discrepancies may arise from species-specific metabolism (e.g., murine vs. human HLMs) or impurity profiles. Perform:

- Hepatocyte Viability Assays : Compare primary human hepatocytes vs. HepG2 cells.

- ROS Detection : Use DCFDA fluorescence to quantify oxidative stress .

Ethical and Regulatory Considerations

Q. What guidelines ensure compliance with open-data policies while protecting intellectual property?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.